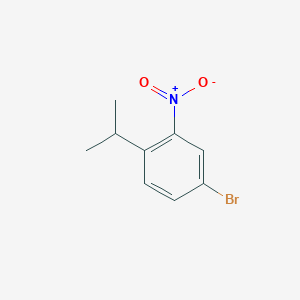

4-溴-1-异丙基-2-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1-isopropyl-2-nitrobenzene is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 4-Bromo-1-isopropyl-2-nitrobenzene can be achieved through electrophilic aromatic substitution reactions . The reaction involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-1-isopropyl-2-nitrobenzene . The InChI code is 1S/C9H10BrNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-1-isopropyl-2-nitrobenzene are likely to be electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .Physical and Chemical Properties Analysis

4-Bromo-1-isopropyl-2-nitrobenzene is a liquid at room temperature . It has a molecular weight of 244.09 .科学研究应用

合成与化学反应

区域选择性合成:二溴-硝基苯衍生物中的区域选择性溴/锂交换展示了一种高效生成 4-溴-2-硝基苯甲醛的方法,突出了可能与 4-溴-1-异丙基-2-硝基苯衍生物相关的合成复杂分子(如染料和药物中间体)的基本反应途径 (Voss & Gerlach, 1989).

超声辅助合成:通过超声辅助相转移催化制备硝基芳香醚提供了一种新颖的方法来提高反应速率和产率,这可能适用于异丙基取代硝基苯衍生物的合成,以开发更有效的合成途径 (Harikumar & Rajendran, 2014).

离子液体中的反应性:溴-硝基苯自由基阴离子在离子液体与传统溶剂中的反应性提供了对离子液体稳定反应性中间体的潜力的见解,为涉及溴和硝基取代化合物的受控反应提供了一条途径,包括 4-溴-1-异丙基-2-硝基苯的合成或转化 (Ernst 等,2013).

亲电取代的机理见解:卤甲基-硝基苯中的各向异性位移参数的研究提供了对表征类似于 4-溴-1-异丙基-2-硝基苯的化合物的挑战的更深入理解,特别是在预测和分析它们在各种化学反应中的行为方面 (Mroz 等,2020).

材料科学中的应用

- 聚合物太阳能电池:将溴-硝基苯衍生物掺入聚合物太阳能电池活性层以改善电子转移过程展示了类似化合物在提高可再生能源技术效率方面的应用途径 (Fu 等,2015).

作用机制

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . The compound could potentially interact with various biological targets depending on its specific structure and functional groups.

Mode of Action

4-Bromo-1-isopropyl-2-nitrobenzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to interact with its targets and induce changes at the molecular level.

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially interact with various biochemical pathways, depending on the nature of the electrophile and the specific context of the reaction .

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially induce various changes at the molecular and cellular levels .

安全和危害

This compound is associated with several hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

属性

IUPAC Name |

4-bromo-2-nitro-1-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCPCMHIQBPUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)